molecular formula C17H18N2O4 B2921665 4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid CAS No. 329929-07-9

4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid

Cat. No.: B2921665
CAS No.: 329929-07-9
M. Wt: 314.341
InChI Key: CISOGTUUGFWMDZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid (CAS: 329929-07-9) is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-methoxyphenyl group at the 4-position, a ketone group at the 4-oxo position, and a pyridin-3-ylmethylamino moiety at the 2-position . Its molecular formula is C₁₇H₁₈N₂O₄, with a molecular weight of 314.34 g/mol. Its synthesis and characterization likely employ crystallographic tools such as SHELXL for refinement and computational software like WinGX for structural visualization .

Properties

IUPAC Name

4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-23-14-6-4-13(5-7-14)16(20)9-15(17(21)22)19-11-12-3-2-8-18-10-12/h2-8,10,15,19H,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISOGTUUGFWMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with pyridin-3-ylmethylamine, followed by cyclization and oxidation steps to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid exerts its effects involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-(4-Methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic Acid (Target) 4-methoxyphenyl, pyridin-3-ylmethylamino C₁₇H₁₈N₂O₄ 314.34 Potential bioactivity inferred from nitrogen/aromatic moieties .
4-(4-Bromophenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic Acid 4-bromophenyl, thiophen-2-ylmethylamino C₁₅H₁₄BrNO₃S 368.25 Bromine and sulfur introduce distinct electronic properties; unstudied activity .
4-(4-Isopropylphenyl)-4-oxo-2-(4-phenoxypiperazino)butanoic Acid 4-isopropylphenyl, phenoxypiperazino C₂₃H₂₈N₂O₄ 396.49 Bulky piperazino group may enhance solubility or receptor interaction .
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic Acid 3,4-dichlorophenyl, antipyrinyl (pyrazolone derivative) C₁₉H₁₄Cl₂N₂O₃ 401.23 Chlorinated aromatic rings and antipyrinyl group linked to antimicrobial studies .
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic Acid) 4-chloro-2-methylphenoxy C₁₁H₁₃ClO₃ 228.67 Herbicidal activity (HRAC Class O); lacks nitrogen-based substituents .

Biological Activity

Overview

The compound 4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, with a molecular weight of approximately 286.33 g/mol. Its structure includes a methoxyphenyl group, a pyridinylmethylamino moiety, and a butanoic acid derivative, which contributes to its biological activity.

PropertyValue
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
IUPAC Name4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
SolubilitySoluble in DMSO and ethanol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes with amines followed by cyclization and functionalization to yield the target compound. The reaction conditions often require careful control of temperature and pH to optimize yield and purity.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. This activity is attributed to the presence of phenolic groups, which scavenge free radicals, thereby reducing oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases. For instance, in vitro assays demonstrated that the compound effectively reduced the secretion of these cytokines in activated macrophages.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby modulating their activity. For example, preliminary studies suggest that it could inhibit certain kinases linked to cancer progression.

The mechanism by which 4-(4-methoxyphenyl)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid exerts its biological effects is believed to involve:

  • Binding to Target Enzymes : The compound may bind to the active sites of enzymes, inhibiting their function.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways related to inflammation and cell proliferation.
  • Antioxidant Action : By donating electrons, it neutralizes free radicals, thereby protecting cellular components from oxidative damage.

Case Studies

  • In Vivo Studies on Inflammation : A study conducted on animal models of arthritis demonstrated that administration of the compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples.
  • Cancer Research : In vitro studies using cancer cell lines showed that treatment with the compound led to reduced cell viability and induced apoptosis in a dose-dependent manner. Mechanistic studies revealed activation of caspase pathways.
  • Neuroprotective Effects : Research exploring neurodegenerative diseases indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in therapies for conditions like Alzheimer's disease.

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